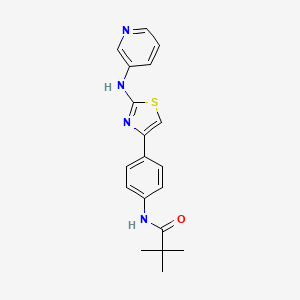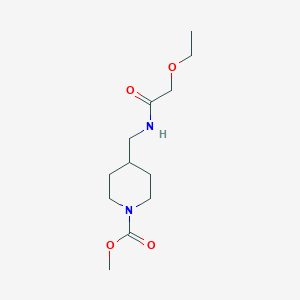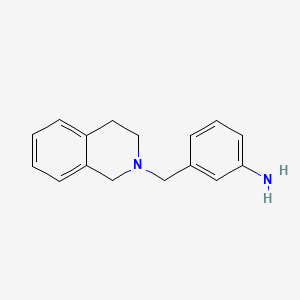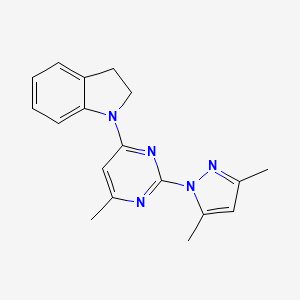
2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various applications. This compound is a thiazole derivative that has shown promising results in scientific research, particularly in the field of drug development.
Scientific Research Applications
Synthesis and Characterization
Spectroscopic Characterization and Synthesis : The synthesis and characterization of related compounds using spectroscopic techniques like IR, NMR, and MS studies have been explored. These processes are critical for understanding the structural and chemical properties of such compounds (Govindhan et al., 2017).
Microwave-Assisted Synthesis : Microwave-assisted synthesis methods have been used to create thiazolyl derivatives, demonstrating an efficient approach for the synthesis of complex molecules like 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone (Mahmoud et al., 2021).
Biological and Pharmacological Studies
Antimicrobial Activity : Studies have shown the synthesis of novel 1H-indole derivatives, including structures similar to this compound, and their significant antimicrobial activities against various pathogens (Letters in Applied NanoBioScience, 2020).
Cytotoxic Studies : The cytotoxic properties of synthesized compounds, including similar molecular structures, have been evaluated, indicating their potential application in studying cancer cell biology and therapies (Jeankumar et al., 2013).
Antifungal and Antibacterial Properties : Compounds with similar structures have been synthesized and evaluated for their antifungal and antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Sarojini et al., 2010).
Molecular Docking and Computational Studies
Docking Studies : Molecular docking studies are conducted to understand the interaction of these compounds with biological targets, providing insights into their potential biological applications (Veale et al., 2014).
Computational Analysis : Computational methods like Hirshfeld surface analysis are used to analyze intercontacts in the crystal structure of synthesized compounds, aiding in the prediction of their biological interactions and stability (Govindhan et al., 2017).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORYSNKTSCHXEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)


![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)
![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)
![8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2376381.png)

![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)
![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)
